molecular formula C19H18ClNO2 B12481239 1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine

1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12481239
M. Wt: 327.8 g/mol
InChI Key: UDNUQQWJYWDILF-UHFFFAOYSA-N
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Description

1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is an organic compound that features a complex structure with a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2-chlorobenzyl)oxy]benzaldehyde.

    Reduction: The aldehyde group in the intermediate is then reduced to an alcohol using a reducing agent such as sodium borohydride.

    Formation of the final product: The final step involves the reaction of the alcohol with furan-2-ylmethylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2-chlorobenzyl)oxy]phenyl}ethanone
  • 1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine

Uniqueness

1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is unique due to the presence of both furan and chlorobenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C19H18ClNO2/c20-19-6-2-1-4-16(19)14-23-17-9-7-15(8-10-17)12-21-13-18-5-3-11-22-18/h1-11,21H,12-14H2

InChI Key

UDNUQQWJYWDILF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCC3=CC=CO3)Cl

Origin of Product

United States

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